molecular formula C18H17NO2 B3038448 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile CAS No. 865658-19-1

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile

Cat. No.: B3038448
CAS No.: 865658-19-1
M. Wt: 279.3 g/mol
InChI Key: UINXYBWAVRKQKV-UHFFFAOYSA-N
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Description

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile (CAS 865658-19-1), with the molecular formula C18H17NO2 and a molecular weight of 279.34 g/mol, is a synthetic derivative of eugenol (4-allyl-2-methoxyphenol) . Eugenol is a prominent natural phenolic compound recognized for its broad bioactivity and safety profile, classified as "Generally Recognized as Safe" (GRAS) by the World Health Organization . This compound is a key chemical intermediate in the synthesis of novel nature-inspired molecules for pharmaceutical research, particularly in the development of new anti-infective and anticancer agents . This benzonitrile derivative demonstrates significant research value in the field of antibacterial susceptibility testing. As part of a class of eugenol derivatives, such compounds have shown enhanced activity against Helicobacter pylori strains, including drug-resistant clinical isolates, with some derivatives exhibiting minimal inhibitory concentrations (MICs) significantly lower than the parent eugenol compound . The structural modification of eugenol, particularly around the allylic portion and phenolic group, is a proven strategy to improve its antimicrobial potency and explore new mechanisms of action . Furthermore, eugenol-based hybrid molecules incorporating other pharmacophores, such as 1,2,3-triazole rings, have shown promising cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231), in some cases comparable to established chemotherapeutic agents like doxorubicin, by inducing cell cycle arrest . The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-4-14-9-10-17(18(11-14)20-2)21-13-16-7-5-15(12-19)6-8-16/h3,5-11H,1,4,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXYBWAVRKQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193823
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865658-19-1
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[2-Methoxy-4-(2-propen-1-yl)phenoxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile typically involves the reaction of 4-allyl-2-methoxyphenol with a suitable benzenecarbonitrile derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the specific requirements of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenolic compounds, while reduction may produce reduced phenolic derivatives .

Scientific Research Applications

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Example Compounds :

  • 3-(4-Allyl-2-methoxyphenoxy)propan-1-ol (2c) (): Retains the 4-allyl-2-methoxyphenoxy group but replaces the benzenecarbonitrile with a propanol chain. Yield: 53% (as a yellow oil).
  • Ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate (2e) (): Features an ester group instead of nitrile, enhancing lipophilicity. Yield: 73% (colorless oil).
  • 3-(2-methoxy-4-(oxiran-2-ylmethyl)phenoxy)propan-1-ol (2a) (): Incorporates an oxirane (epoxide) ring, introducing electrophilic reactivity. Yield: 13–57% (yellow oil).

Key Differences :

  • Oxirane-containing derivatives (e.g., 2a) exhibit higher reactivity due to the strained epoxide ring, whereas the nitrile group in the target compound offers stability under physiological conditions.

Benzenecarbonitrile Derivatives with Heterocyclic Moieties

Example Compounds :

  • 4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile (): Combines benzenecarbonitrile with a brominated quinazolinone group.
  • 4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzenecarbonitrile (): Includes a thiazolidinone ring and trifluoromethyl group, enhancing metabolic stability and hydrogen-bonding capacity.

Key Differences :

  • Trifluoromethyl groups (as in ) improve lipophilicity and bioavailability compared to the allyl-methoxy substituent in the target compound.

Phthalocyanine Complexes with 4-Allyl-2-Methoxyphenoxy Groups

Example Compounds :

  • Peripherally octa-substituted metallophthalocyanines (): These macrocycles incorporate 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy] groups, enabling applications in electrochemistry and catalysis. The extended conjugation and metal coordination (Co, Cu, Fe) contrast sharply with the simpler aromatic structure of the target compound.

Key Differences :

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Yield Physical State Notable Properties Evidence ID
4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile Benzenecarbonitrile, allyl-methoxy N/A Likely solid Electron-withdrawing nitrile group N/A
3-(4-Allyl-2-methoxyphenoxy)propan-1-ol Propanol chain 53% Yellow oil Increased hydrophilicity
Ethyl 4-(4-allyl-2-methoxyphenoxy)butanoate Ester group 73% Colorless oil Enhanced lipophilicity
4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile Quinazolinone, bromine N/A Solid Potential kinase inhibition
Metallophthalocyanines (Co, Cu, Fe) Macrocyclic, metal coordination N/A Solid Electrochemical activity, high stability

Biological Activity

4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile, commonly referred to as a derivative of eugenol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an allyl group, a methoxy group, and a benzenecarbonitrile moiety. Its chemical formula is C16H17NO2C_{16}H_{17}NO_2, with a molecular weight of approximately 255.31 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 4-allyl-2-methoxyphenol (eugenol) exhibit significant antimicrobial properties. For instance, eugenol has demonstrated efficacy against various strains of bacteria and fungi, including azole-resistant Aspergillus fumigatus isolates. In a study, eugenol was shown to inhibit biofilm formation and reduce the expression of multidrug efflux pump genes in resistant fungal strains, suggesting its potential as an antifungal agent .

Table 1: Antimicrobial Activity of Eugenol Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Aspergillus fumigatus312 - 500 µg/mLNot specified
Helicobacter pylori32 - 64 µg/mL64 - 128 µg/mL
Candida albicansVaries by strainVaries by strain

Antioxidant Activity

Eugenol and its derivatives are recognized for their antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Anticancer Potential

Emerging studies suggest that eugenol derivatives may possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells, modulate cell cycle progression, and inhibit tumor growth in various cancer models. The mechanisms involve the regulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Gene Expression Modulation: It affects the expression of genes related to drug resistance in fungi and cancer cells.
  • Biofilm Disruption: By inhibiting biofilm formation, it enhances the efficacy of conventional antifungal treatments.

Study on Antifungal Activity

A significant study focused on the antifungal activity of eugenol against azole-resistant A. fumigatus. The results indicated that treatment with eugenol led to a substantial reduction in biofilm formation and downregulation of efflux pump genes such as MDR1 and MDR4, which are crucial for drug resistance .

Antioxidant Efficacy Assessment

In another study assessing antioxidant properties, eugenol demonstrated a strong capacity to reduce oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, allyl-substituted phenols can react with benzonitrile derivatives in the presence of a base (e.g., piperidine) under reflux conditions. Reaction optimization includes adjusting temperature (e.g., 50–60°C), solvent polarity (ethanol or acetone), and catalyst loading to improve yields . Precursor purification, such as recrystallization from ethanol, is critical to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
  • ¹H NMR : Allyl protons (δ 5.0–6.0 ppm, multiplet), methoxy groups (δ ~3.8 ppm, singlet), and aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Used to confirm molecular geometry, as demonstrated in structurally related chromene-carbonitrile derivatives .

Q. How can researchers validate the purity of this compound, particularly when commercial sources lack analytical data?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC with a C18 column and UV detection (λ = 254 nm) can identify impurities. Cross-validate with melting point analysis (e.g., sharp melting points >190°C indicate purity) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the nitrile and allyl groups to predict sites for electrophilic substitution. For example, the benzonitrile moiety’s electron-deficient nature favors nucleophilic attack at the para position .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR to confirm peak assignments. For crystal structure mismatches, re-refine X-ray data with software like SHELXL and validate against Hirshfeld surface analysis .

Q. How can reaction conditions be modified to improve yield in large-scale syntheses?

  • Methodological Answer : Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility of aromatic intermediates) and employ microwave-assisted synthesis to reduce reaction times. Catalyst screening (e.g., K₂CO₃ vs. Cs₂CO₃) can enhance coupling efficiency .

Q. What are the challenges in synthesizing propargyl ether derivatives of this compound, and how are they addressed?

  • Methodological Answer : Propargylation requires anhydrous conditions to prevent hydrolysis. Use a dried acetone/K₂CO₃ system and propargyl bromide (80% in toluene) under nitrogen. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and purify by recrystallization (ethanol:toluene = 1:2) .

Q. How does steric hindrance from the allyl group influence crystallization behavior?

  • Methodological Answer : The allyl group’s flexibility can lead to polymorphism. Use slow evaporation crystallization in mixed solvents (e.g., dichloromethane/hexane) to obtain single crystals suitable for X-ray analysis. Compare with related structures to identify packing motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile
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4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile

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